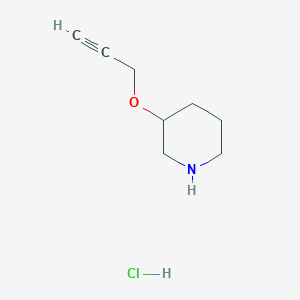

3-(2-Propynyloxy)piperidine hydrochloride

Descripción

Its molecular formula is C₈H₁₄ClNO, with a molecular weight of 175.66 g/mol .

Propiedades

IUPAC Name |

3-prop-2-ynoxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c1-2-6-10-8-4-3-5-9-7-8;/h1,8-9H,3-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXPUZALPBXJSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185301-44-3 | |

| Record name | 3-(prop-2-yn-1-yloxy)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Alkylation of Piperidine with Propargyl Alcohol

The most straightforward and commonly reported method involves the nucleophilic substitution reaction of piperidine with propargyl alcohol under basic catalysis, followed by acidification to obtain the hydrochloride salt.

-

- Piperidine is reacted with propargyl alcohol.

- A base catalyst such as sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution.

- The reaction typically proceeds under controlled temperature conditions to optimize yield.

- The resulting free base is then treated with hydrochloric acid to form the hydrochloride salt.

-

- The nitrogen atom of piperidine acts as a nucleophile attacking the electrophilic carbon of propargyl alcohol, leading to the formation of the 3-(2-propynyloxy)piperidine intermediate.

- Subsequent protonation with hydrochloric acid yields the stable hydrochloride salt.

-

- Continuous flow synthesis techniques have been employed for enhanced control over reaction parameters, improving yield and purity.

- This method allows for scalable production with better reproducibility.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Piperidine | Stoichiometric amount | Starting material |

| Propargyl alcohol | Slight excess | Electrophilic alkylating agent |

| Base catalyst | NaOH or K2CO3 (catalytic amount) | Facilitates nucleophilic substitution |

| Solvent | Often polar aprotic or aqueous | Depends on scale and method |

| Temperature | Ambient to reflux | Controlled to optimize yield |

| Acidification | HCl (aqueous) | To form hydrochloride salt |

| Yield | Moderate to high | Improved by continuous flow methods |

This method is well-documented and forms the basis for most laboratory and industrial syntheses of 3-(2-propynyloxy)piperidine hydrochloride.

Alkylation Using Propargyl Halides and Protected Piperidine Derivatives

An alternative approach involves the use of propargyl halides (e.g., propargyl chloride) reacting with protected piperidine derivatives, followed by deprotection and salt formation.

-

- Piperidine is first protected, commonly via tert-butyloxycarbonyl (Boc) protection on the nitrogen to prevent side reactions.

- The protected piperidine is then reacted with propargyl chloride in the presence of a strong base such as sodium hydride in a polar aprotic solvent like N,N-dimethylformamide.

- After the alkylation step, the protecting group is removed under acidic conditions.

- The free amine is then converted to the hydrochloride salt.

-

- This method allows for selective alkylation at the desired position.

- Protecting groups prevent undesired side reactions.

- It is suitable for synthesizing derivatives with more complex substitutions.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Protection | Boc anhydride or equivalent | Boc-protected piperidine |

| Alkylation | Propargyl chloride, NaH, DMF, reflux 24 h | Alkylated intermediate |

| Deprotection | Acidic conditions (e.g., HCl in dioxane) | Free amine |

| Salt formation | HCl treatment | Hydrochloride salt |

| Yield | Moderate (e.g., 16% isolated yield in one example) | Purified by silica gel chromatography |

This method is exemplified in patent literature for related ether derivatives of alkyl piperidines and pyrrolidines.

One-Step Synthesis via Catalytic Routes Using Palladium Catalysts

Some synthetic methods involve catalytic decomposition and coupling reactions facilitated by palladium catalysts, leading to the formation of piperidine hydrochloride derivatives in one step.

-

- N-cyanoethyl piperidines react with chiral ligands such as D-benzene glycinol under the influence of palladium chloride catalysts.

- The reaction proceeds in chlorobenzene solvent at elevated temperatures (~60°C).

- Hydrogen chloride generated in situ facilitates the formation of the hydrochloride salt.

- The product is purified by extraction and chromatography.

-

- One-step synthesis reduces reaction time and complexity.

- The method allows for the synthesis of chiral piperidine hydrochlorides.

- Suitable for producing crystalline hydrochloride salts with high purity.

| Parameter | Details |

|---|---|

| Catalyst | Palladium chloride (PdCl2) |

| Solvent | Chlorobenzene |

| Temperature | 60°C |

| Yield | Approximately 30% |

| Product form | Monocrystalline hydrochloride |

| Melting point | 245-248°C |

Though this method is described for hexahydropyridine hydrochloride derivatives, the catalytic principles may be adapted for related piperidine hydrochlorides including this compound.

Chemical Reaction Analysis Relevant to Preparation

-

- The propargyl ether moiety in this compound can undergo oxidation (e.g., with potassium permanganate) or reduction (e.g., hydrogenation over palladium catalysts), which are important for modifying the compound or purifying intermediates.

-

- The propargyl group can be substituted by halogens or other nucleophiles, allowing for structural diversification during synthesis.

-

- Silica gel chromatography is commonly used to purify intermediates and final products.

- Eluents vary from hexanes with ethyl acetate to methanol mixtures depending on compound polarity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Typical Yield | Notes |

|---|---|---|---|---|

| Direct alkylation with propargyl alcohol | Piperidine, propargyl alcohol, NaOH/K2CO3, HCl | Simple, scalable, continuous flow | Moderate to high | Industrially favored |

| Alkylation with propargyl chloride and protected piperidine | Boc-piperidine, propargyl chloride, NaH, DMF, HCl | Selective, suitable for derivatives | Moderate (e.g., 16%) | Requires protection/deprotection |

| One-step palladium-catalyzed synthesis | N-cyanoethyl piperidine, PdCl2, chlorobenzene | One-step, chiral products possible | Moderate (~30%) | Specialized catalytic method |

Análisis De Reacciones Químicas

3-(2-Propynyloxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced using hydrogenation catalysts such as palladium on carbon to yield saturated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily utilized as a building block for synthesizing more complex molecules. Its unique propynyloxy group allows for specific chemical reactivity, enabling diverse modifications that enhance its therapeutic potential. The hydrochloride salt form increases its solubility in water, making it suitable for various biochemical applications.

Synthesis of Derivatives

The compound's structure facilitates nucleophilic substitution reactions and can participate in acylation and alkylation reactions typical of amines. This versatility is crucial for developing new drugs with improved efficacy and selectivity.

Cancer Therapy

Recent studies have indicated that derivatives of piperidine compounds, including those containing the propynyloxy group, exhibit potential anticancer activity. For instance, certain piperidine derivatives have shown enhanced cytotoxicity against specific cancer cell lines, such as FaDu hypopharyngeal tumor cells .

Case Study: Anticancer Activity

- Research Findings : A study demonstrated that a piperidine derivative incorporating the propynyloxy group exhibited better cytotoxicity compared to the reference drug bleomycin. This suggests that structural modifications can significantly impact the biological activity of anticancer agents .

Neurological Research

3-(2-Propynyloxy)piperidine hydrochloride has also been explored for its interactions with neurotransmitter systems, particularly focusing on histamine H3 receptors. Compounds with similar structures have been developed as non-imidazole histamine H3 receptor antagonists, which could play a role in treating conditions like narcolepsy and other sleep disorders .

Case Study: Histamine H3 Receptor Antagonism

- Research Findings : A derivative of the compound was evaluated for its affinity to histamine H3 receptors, showing promising results in modulating neurotransmitter release and potentially improving cognitive functions .

Structure-Activity Relationship Studies

Understanding the relationship between the structure of this compound and its biological activity is crucial. Studies have shown that modifications to the piperidine ring can lead to significant changes in pharmacological properties.

Key Insights

- The introduction of various substituents on the piperidine ring affects the compound's ability to interact with biological targets, influencing its therapeutic efficacy .

- Research has highlighted that compounds with enhanced lipophilicity often exhibit improved brain penetration, which is vital for central nervous system-targeted therapies .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Building block for drug synthesis; enhances solubility | Facilitates nucleophilic substitution and other reactions |

| Cancer Therapy | Potential anticancer agent; enhances cytotoxicity | Better efficacy than standard drugs like bleomycin |

| Neurological Research | Interaction with histamine H3 receptors; potential treatment for sleep disorders | Modulates neurotransmitter release; improves cognitive functions |

| Structure-Activity Studies | Evaluates how structural changes affect biological activity | Modifications can significantly alter pharmacological properties |

Mecanismo De Acción

The mechanism of action of 3-(2-Propynyloxy)piperidine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 3-(2-Propynyloxy)piperidine hydrochloride and related compounds:

Key Observations :

- Substituent Complexity : Larger substituents (e.g., diphenylmethoxy in ) increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

- Positional Isomerism : The placement of substituents on the piperidine ring (e.g., 3- vs. 4-position) influences steric and electronic interactions, affecting binding affinity in pharmacological contexts.

Physicochemical and Stability Properties

- This compound: No explicit data on melting point or solubility, but its propargyl group may confer reactivity in click chemistry applications.

- 3-(2-Methylphenoxy)piperidine Hydrochloride: Requires storage at 2–8°C to maintain stability, indicating sensitivity to temperature .

- 3-Methoxypiperidine Hydrochloride (related analog): Melting point 108–112°C , density 0.879 g/cm³ , highlighting the impact of methoxy vs. propargyloxy groups on physical properties .

- 3-(2-Propoxyethoxy)piperidine Hydrochloride : Classified as an irritant, suggesting moderate reactivity .

Actividad Biológica

3-(2-Propynyloxy)piperidine hydrochloride is a synthetic compound with potential applications in pharmacology and medicinal chemistry. Its unique structure suggests various biological activities, particularly in enzyme inhibition and receptor modulation. This article reviews the current understanding of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

- Chemical Formula : C10H18ClNO

- Molecular Weight : 201.71 g/mol

- CAS Number : 1185301-44-3

The compound features a piperidine ring substituted with a propynyloxy group, which influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may act as an inhibitor or modulator, affecting various signaling pathways. The exact mechanism remains under investigation, but it is believed to involve:

- Receptor Binding : Interaction with neurotransmitter receptors, potentially influencing mood and cognitive functions.

- Enzyme Inhibition : Targeting enzymes involved in metabolic processes, which may lead to therapeutic effects in conditions like depression or anxiety.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Potential effects on serotonin and dopamine pathways, relevant for mood disorders. |

| Antimicrobial Activity | Preliminary studies suggest efficacy against certain bacterial strains. |

| Cytotoxic Effects | Investigated for potential anti-cancer properties through apoptosis induction. |

Neuropharmacological Studies

A study conducted on the effects of piperidine derivatives demonstrated that compounds similar to this compound showed significant anxiolytic and antidepressant-like activities in animal models. The modulation of serotonin receptors was highlighted as a key mechanism in these effects .

Antimicrobial Efficacy

Research involving the antibacterial properties of piperidine derivatives indicated that this compound exhibited activity against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined to assess potency .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 15 |

| P. aeruginosa | 20 |

| A. baumannii | 25 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. SAR studies suggest that variations in the propynyloxy substituent can significantly alter the compound's efficacy against specific targets. For instance, increasing the length of the alkyl chain or modifying functional groups can enhance receptor affinity or enzyme inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.